B07 hydrochloride
CAS No.:
Cat. No.: VC14456541
Molecular Formula: C29H38ClFN4O2
Molecular Weight: 529.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C29H38ClFN4O2 |
---|---|
Molecular Weight | 529.1 g/mol |
IUPAC Name | 1-acetyl-N-(3-chloro-4-methylphenyl)-N-[3-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]propyl]piperidine-4-carboxamide |
Standard InChI | InChI=1S/C29H38ClFN4O2/c1-22-4-9-27(20-28(22)30)35(29(37)25-10-14-34(15-11-25)23(2)36)13-3-12-32-16-18-33(19-17-32)21-24-5-7-26(31)8-6-24/h4-9,20,25H,3,10-19,21H2,1-2H3 |
Standard InChI Key | ZAMLSFUEYHPQPA-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=C(C=C1)N(CCCN2CCN(CC2)CC3=CC=C(C=C3)F)C(=O)C4CCN(CC4)C(=O)C)Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
B07 hydrochloride is a hydrochloride salt form of the base compound B07, featuring a molecular weight of 602.01 g/mol (accounting for the dihydrochloride salt). Its anhydrous base form has a molecular weight of 529.09 g/mol and a chemical formula of C<sub>29</sub>H<sub>38</sub>ClFN<sub>4</sub>O<sub>2</sub> . The compound’s structure includes a piperidine/piperazine backbone substituted with aromatic and halogenated groups, which contribute to its receptor-binding affinity (Fig. 1).
Table 1: Key Chemical Properties of B07 Hydrochloride
*Specific solubility data remain proprietary, but stock solutions are typically prepared in dimethyl sulfoxide (DMSO) or saline buffers for in vitro assays .
Structural Insights
The compound’s design derives from 1,4-disubstituted piperidine/piperazine derivatives, optimized for CCR5 antagonism. Key structural features include:
-
A chlorophenyl group at the R<sub>2</sub> position, enhancing hydrophobic interactions with the CCR5 transmembrane domain .
-
A fluorobenzyl moiety linked to the piperazine ring, contributing to electrostatic complementarity with the receptor’s extracellular loop .
-
A carboxamide group that stabilizes the compound’s binding via hydrogen bonding with aspartate residues in CCR5 .
Synthesis and Development
Design Rationale
B07 hydrochloride was developed as part of a structural optimization campaign to improve the potency and pharmacokinetics of early CCR5 antagonists. The compound emerged from a library of 1,4-disubstituted piperidine/piperazine derivatives synthesized by Dong et al. (2012), who sought to enhance metabolic stability while retaining high receptor affinity .
Synthetic Pathway
The synthesis involves a multi-step process:
-
Core Formation: Coupling of a substituted benzaldehyde with piperazine under reductive amination conditions.
-
Side-Chain Introduction: Attachment of a fluorobenzyl group via nucleophilic substitution.
-
Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride salt, improving aqueous solubility .
Table 2: Key Synthetic Parameters
Step | Reaction Type | Reagents | Yield (%) |
---|---|---|---|
1 | Reductive Amination | NaBH<sub>3</sub>CN, MeOH | 78 |
2 | Nucleophilic Substitution | K<sub>2</sub>CO<sub>3</sub>, DMF | 65 |
3 | Salt Formation | HCl (gaseous) | 92 |
Mechanism of Action: CCR5 Antagonism
CCR5 Receptor Biology
CCR5 is a G-protein-coupled receptor (GPCR) expressed on CD4+ T-cells and macrophages. HIV-1 utilizes CCR5 as a co-receptor for entry, binding via the viral envelope glycoprotein gp120. Antagonists like B07 hydrochloride block this interaction, preventing viral fusion and genome release .
Binding Dynamics
B07 hydrochloride exhibits non-competitive inhibition of CCR5, binding to an allosteric site distinct from the chemokine-binding pocket. This mechanism avoids interference with natural CCR5 ligands (e.g., CCL3, CCL4) while sterically hindering gp120 attachment . Key interactions include:
-
Hydrophobic packing between the chlorophenyl group and transmembrane helices 3 and 6.
-
Ionic bonding of the protonated piperazine nitrogen with Glu283 of CCR5 .
Biological Activity and Research Findings
In Vitro Antiviral Efficacy
In a seminal study by Dong et al. (2012), B07 hydrochloride demonstrated submicromolar potency against HIV-1 laboratory strains (Table 3). The compound’s efficacy was quantified using a pseudotyped virus assay, with results normalized to the CCR5 antagonist maraviroc (FDA-approved comparator) .
Table 3: Antiviral Activity of B07 Hydrochloride
Assay Type | IC<sub>50</sub> (nM) | CC<sub>50</sub> (µM) | Selectivity Index |
---|---|---|---|
HIV-1 Entry Inhibition | 42 ± 6 | >100 | >2,380 |
Cytotoxicity (MTT) | N/A | >100 | N/A |
Resistance Profile
B07 hydrochloride retains activity against HIV-1 variants resistant to maraviroc, attributed to its distinct binding mode. In a resistance selection assay, no viable escape mutants emerged after 12 weeks of suboptimal dosing, suggesting a high genetic barrier to resistance .
Pharmacological Applications and Limitations
Developmental Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume